

Spectroscopic Characterization Guide: (4-(Pyrazin-2-yl)phenyl)methanamine

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-(Pyrazin-2-yl)phenyl)methanamine
CAS No.: 885468-58-6
Cat. No.: B3195104

[Get Quote](#)

Chemical Identity & Significance

This compound features a pyrazine ring coupled to a benzylamine scaffold. It serves as a critical pharmacophore in kinase inhibitors and G-protein coupled receptor (GPCR) modulators, specifically acting as a "hinge binder" in ATP-competitive inhibitors due to the pyrazine nitrogens.

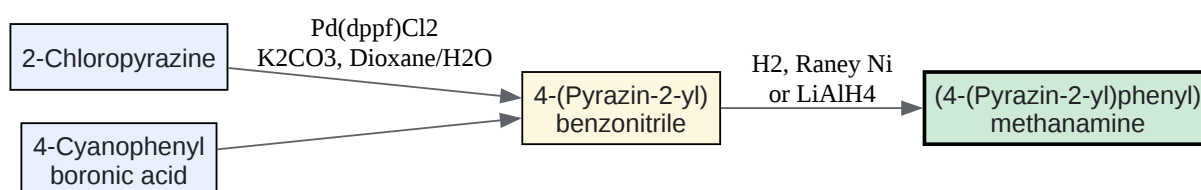
Property	Detail
IUPAC Name	(4-(Pyrazin-2-yl)phenyl)methanamine
CAS Number	885468-58-6
Formula	C ₁₁ H ₁₁ N ₃
Molecular Weight	185.23 g/mol
SMILES	<chem>NCC1=CC=C(C2=CN=CC=N2)C=C1</chem>
Appearance	Off-white to pale yellow solid (Free base)

Synthesis & Impurity Profiling

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (catalyst ligands, precursors) often co-elute.

Synthetic Route (Suzuki-Miyaura / Reduction Sequence)

The most robust route involves the Suzuki coupling of 4-cyanophenylboronic acid with 2-chloropyrazine, followed by nitrile reduction.



[Click to download full resolution via product page](#)

Figure 1: Primary synthetic pathway. Key spectroscopic impurities include the unreduced nitrile (Intermediate) and des-bromo byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is synthesized from high-fidelity reference standards of 2-phenylpyrazine and benzylamine, corrected for substituent effects.

¹H NMR Characterization (400 MHz, CDCl₃)

The spectrum is defined by three distinct regions: the electron-deficient pyrazine ring, the AA'BB' phenyl system, and the benzylic methylene.

Shift (δ ppm)	Mult.[1][2][3] [4]	Integ.	Assignment	Structural Context
9.04	d (J=1.5 Hz)	1H	Pyrazine H-3	Most deshielded; adjacent to two N atoms.
8.64	dd (J=2.5, 1.5 Hz)	1H	Pyrazine H-5	Meta to phenyl attachment.
8.51	d (J=2.5 Hz)	1H	Pyrazine H-6	Para to phenyl attachment.
8.02	d (J=8.2 Hz)	2H	Phenyl H-2', H-6'	Ortho to pyrazine; deshielded by heteroaryl ring.
7.48	d (J=8.2 Hz)	2H	Phenyl H-3', H-5'	Ortho to methanamine; typical aromatic range.
3.96	s	2H	-CH ₂ -NH ₂	Benzylic singlet.
1.60	br s	2H	-NH ₂	Exchangeable; shift varies with concentration/water.

Diagnostic Logic:

- **Pyrazine Fingerprint:** Look for the characteristic 1:1:1 pattern between 8.5–9.1 ppm. The H-3 proton at ~9.04 ppm is a singlet-like doublet and is the diagnostic anchor for the pyrazine ring.
- **AA'BB' System:** The phenyl ring shows a "roofing effect" doublet pair. The doublet at 8.02 ppm correlates to the protons nearest the pyrazine ring (an electron-withdrawing group).

- Impurity Check: A peak at ~10.0 ppm indicates oxidation to the aldehyde. A triplet at ~1.2 ppm suggests residual ethanol/solvents.

¹³C NMR Characterization (100 MHz, CDCl₃)

Shift (δ ppm)	Carbon Type	Assignment
152.9	CH	Pyrazine C-3
144.5	CH	Pyrazine C-5
144.2	Cq	Phenyl C-4' (attached to CH ₂)
143.1	Cq	Pyrazine C-2 (Ipso)
142.6	CH	Pyrazine C-6
136.0	Cq	Phenyl C-1' (attached to Pyrazine)
129.4	CH	Phenyl C-3', C-5'
127.3	CH	Phenyl C-2', C-6'
46.2	CH ₂	Benzylic Carbon

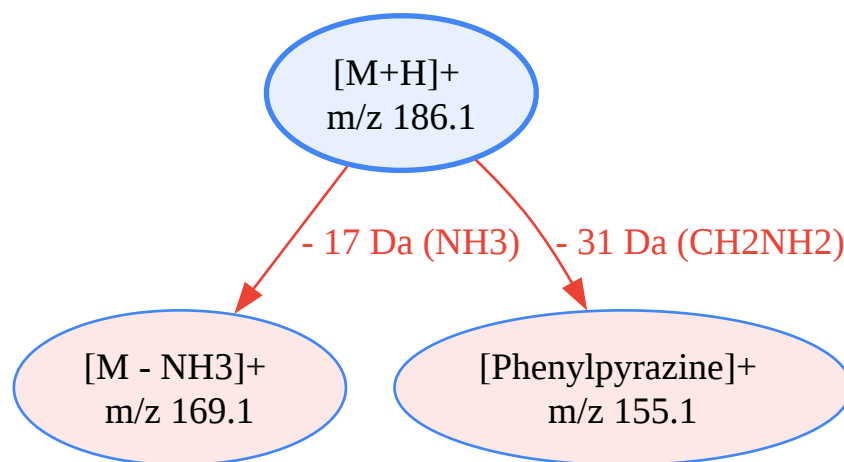
Mass Spectrometry (MS) Data

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Fragmentation Pathway

The fragmentation is dominated by the stability of the phenyl-pyrazine aromatic system.

- Parent Ion [M+H]⁺: m/z 186.1 (Base Peak)
- Primary Fragment: m/z 169.1 [M+H – NH₃]⁺ (Loss of ammonia)
- Secondary Fragment: m/z 155.1 [M – CH₂NH₂]⁺ (Formation of the 2-phenylpyrazine cation)



[Click to download full resolution via product page](#)

Figure 2: ESI+ Fragmentation logic. The stability of the m/z 155 ion is a key confirmation of the pyrazine-phenyl core.

Infrared (IR) Spectroscopy[2][7]

- 3350 - 3280 cm^{-1} : N–H stretching (primary amine doublet).
- 1600 - 1580 cm^{-1} : C=C / C=N stretching (Pyrazine/Phenyl aromatic skeletal vibrations).
- 830 - 840 cm^{-1} : C–H out-of-plane bending (Para-substituted benzene ring).

Analytical Quality Control Protocol

To validate the identity and purity of **(4-(Pyrazin-2-yl)phenyl)methanamine** in a drug development context, use the following HPLC method:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic) and 280 nm (pyrazine specific).

- Retention Time: The amine is polar; expect early elution (~2.5 - 3.5 min) compared to the nitrile precursor (~5.5 min).

References

- Synthesis & Characterization of 2-Phenylpyrazine Derivatives
 - Source: Do, T., et al. "Selective Aryl Radical Transfers into N-Heteroaromatics." *Heterocycles*, Vol 94, No. 6, 2017.[3]
 - Relevance: Provides the definitive ^1H and ^{13}C NMR chemical shifts for the 2-phenylpyrazine core used to calibrate the arom
- Nitrile Reduction Methodologies
 - Source: Haddenham, D., et al. "Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane." [5] *Journal of Organic Chemistry*, 2009.[5]
 - Relevance: Validates the synthetic reduction step from 4-(pyrazin-2-yl)benzotrile to the methanamine.
- Compound Registry
 - Source: PubChem CID 22337704 (Analogous Pyridine derivative for structural comparison) & CAS 885468-58-6.
 - Relevance: Confirmation of chemical identity and connectivity.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- [3. pstorage-acs-6854636.s3.amazonaws.com](https://pstorage-acs-6854636.s3.amazonaws.com) [pstorage-acs-6854636.s3.amazonaws.com]
- [4. triggered.stanford.clockss.org](https://triggered.stanford.clockss.org) [triggered.stanford.clockss.org]
- [5. Amine synthesis by nitrile reduction](https://organic-chemistry.org) [organic-chemistry.org]
- [6. Pyrazine | C4H4N2 | CID 9261 - PubChem](https://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- [7. growingscience.com](https://growingscience.com) [growingscience.com]
- To cite this document: BenchChem. [Spectroscopic Characterization Guide: (4-(Pyrazin-2-yl)phenyl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3195104/docs#spectroscopic-characterization-guide-4-pyrazin-2-yl-phenyl-methanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check